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Compound of Interest

Compound Name: Mat2A-IN-9

Cat. No.: B11936369 Get Quote

Compound: Mat2A-IN-9 (CAS: 2439277-80-0) Target: Methionine Adenosyltransferase 2A

(MAT2A) Primary Application: Synthetic lethality studies in MTAP-deleted cancers (e.g.,

HCT116 MTAP-/-).[1][2][3]

Executive Summary & Mechanism of Action
Mat2A-IN-9 is a potent, allosteric inhibitor of MAT2A. It functions within the synthetic lethal

framework of MTAP-deleted cancers.[1][2][3][4] In healthy cells, the salvage pathway recycles

Methylthioadenosine (MTA) via MTAP. In MTAP-deleted tumors, MTA accumulates and partially

inhibits PRMT5.[3][5] However, these cells become critically dependent on de novo SAM

synthesis by MAT2A. Blocking MAT2A in this context depletes the SAM pool below the

threshold required for survival in MTAP-null cells, while sparing normal cells that have

functional MTAP.[5]

Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the synthetic lethal interaction targeted by Mat2A-IN-9.[4]
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Caption: Mat2A-IN-9 blocks SAM production. In MTAP-null cells, accumulated MTA already

stresses PRMT5; further SAM depletion triggers synthetic lethality.[5]

Chemical Properties & Formulation Strategy
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Critical Warning: Mat2A-IN-9 exhibits poor aqueous solubility. Standard saline/PBS

formulations will result in precipitation and erratic bioavailability. The following formulation is

optimized for in vivo stability.

Compound Snapshot
Property Detail

Chemical Name
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-amino-1-(2-

chlorophenyl)-7-(trifluoromethyl)-

Molecular Weight 340.69 g/mol

Solubility (In Vitro)
DMSO: ~125 mg/mL (Requires

warming/sonication)

Storage
Powder: -20°C (3 years).[6] In Solvent: -80°C (1

month).

Validated In Vivo Vehicle
This formulation uses a co-solvent system to maintain solubility at high concentrations (up to

~7 mg/mL).

Vehicle Composition: 14% DMSO / 86% PEG300 Note: This is a "viscous" formulation. Ensure

mice are well-hydrated.

Preparation Protocol (For 3.5 mL of 7.14 mg/mL solution):

Weigh: 25 mg of Mat2A-IN-9 powder.

Dissolve: Add 0.5 mL of 100% DMSO.

Action: Vortex and sonicate at 40°C until completely clear. This is the "Stock Solution" (50

mg/mL).

Dilute: Slowly add 3.0 mL of PEG300 (Polyethylene Glycol 300) to the DMSO stock while

vortexing.

Critical: Add PEG300 dropwise to prevent "crashing out" (precipitation).
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Result: A clear, slightly viscous solution at ~7.14 mg/mL.

In Vivo Dosing Protocol
Experimental Design: This protocol is designed for a standard mouse xenograft (e.g., BALB/c

nude or SCID) bearing MTAP-null tumors (e.g., HCT116 MTAP-/-).

Dose Escalation & Regimen
Based on the physicochemical properties and class data (quinazolinone MAT2A inhibitors), the

following regimen is recommended.

Parameter Recommendation Rationale

Route Intraperitoneal (IP)

Preferred for high-viscosity

DMSO/PEG vehicles to ensure

absorption. Oral (PO) is

possible but requires gavage

training for viscous fluids.

Dose Range 25 mg/kg – 50 mg/kg

Calculated based on the 7.14

mg/mL formulation

administered at 3.5 - 7 mL/kg.

Frequency BID (Twice Daily)

MAT2A inhibitors typically have

short half-lives (<4-6h).

Continuous suppression of

SAM is required for efficacy.

Duration 14 – 21 Days

Tumor growth inhibition (TGI)

usually manifests after 7-10

days of sustained SAM

depletion.

Step-by-Step Dosing Workflow
Acclimatization: Allow mice 7 days to acclimatize.

Inoculation: Inject
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HCT116 MTAP-/- cells subcutaneously.

Randomization: Start treatment when tumors reach 150–200 mm³. Randomize into groups

(n=8/group).

Group A: Vehicle Control (14% DMSO / 86% PEG300) BID.

Group B: Mat2A-IN-9 (25 mg/kg) BID.

Group C: Mat2A-IN-9 (50 mg/kg) BID.

Administration:

Inject IP. Rotate injection sites (left/right lower quadrant) to minimize irritation.

Volume Calculation: For a 20g mouse at 50 mg/kg using 7.14 mg/mL stock:

Monitoring: Measure tumor volume and body weight every 2-3 days.

Stop Rule: If body weight loss >15%, give a dosing holiday (skip 2 doses).

Pharmacodynamic (PD) Biomarker Analysis
To validate the protocol ("Trustworthiness"), you must confirm target engagement. Efficacy

without PD confirmation is inconclusive.

Primary Biomarker: Plasma & Tumor SAM Levels
MAT2A inhibition must lower SAM (S-Adenosylmethionine) levels.

Collection: Collect plasma and tumor tissue 2–4 hours post-last dose.

Method: LC-MS/MS.

Target: >50% reduction in Tumor SAM is typically required for efficacy.

Secondary Biomarker: SDMA (Symmetric
Dimethylarginine)
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Reduced SAM leads to reduced PRMT5 activity, lowering SDMA levels.

Method: Western Blot or ELISA on tumor lysates.

Antibody: Anti-SDMA (Symmetric Di-Methyl Arginine).

Experimental Workflow Diagram (DOT)
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Caption: Operational workflow from formulation to biomarker validation.

Troubleshooting & Safety
Precipitation: If the solution becomes cloudy upon adding PEG300, warm to 40°C and

sonicate. Do not inject cloudy suspensions (embolism risk).

Toxicity: High DMSO/PEG loads can cause dehydration. Provide gel packs or wet mash to

mice.

Lack of Efficacy: If tumors do not shrink:

Check SAM levels. If SAM is not depleted, the dose/frequency is too low.

Check MTAP status. Confirm the cell line is truly MTAP-null (Western blot for MTAP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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